molecular formula C9H10O B1626610 3-(Prop-1-en-2-yl)phenol CAS No. 51985-06-9

3-(Prop-1-en-2-yl)phenol

Cat. No. B1626610
CAS RN: 51985-06-9
M. Wt: 134.17 g/mol
InChI Key: REWLXMVGEZMKSG-UHFFFAOYSA-N
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Description

“3-(Prop-1-en-2-yl)phenol” is a chemical compound with the molecular formula C9H10O . It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of phenols, which “3-(Prop-1-en-2-yl)phenol” is a type of, can be achieved through various methods. Traditional methods include nucleophilic aromatic substitution of aryl halides, transition-metal catalyzed processes, hydroxylation of benzene, oxidation of cumene, and hydrolysis of diazo compounds . A more recent method involves the ipso-hydroxylation of arylboronic acids in ethanol .


Molecular Structure Analysis

The molecular structure of “3-(Prop-1-en-2-yl)phenol” consists of a phenol group (a benzene ring bonded to a hydroxyl group) and a prop-1-en-2-yl group .


Chemical Reactions Analysis

Phenols, like “3-(Prop-1-en-2-yl)phenol”, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .


Physical And Chemical Properties Analysis

Phenols are colorless liquids or solids that turn reddish-brown in the atmosphere due to oxidation . The boiling points of phenols increase with an increase in the number of carbon atoms due to the enhancement of van der Waals forces . Phenols are readily soluble in water due to their ability to form hydrogen bonding .

Scientific Research Applications

Photoalignment of Nematic Liquid Crystals

A study demonstrated the use of prop-2-enoates derived from 3-(thiophen-2-yl)- and 3-(thiophen-3-yl)-prop-2-enoic acid and various phenols in the photoalignment of nematic liquid crystals. These materials, including derivatives of 3-(Prop-1-en-2-yl)phenol, showed potential for application in liquid crystal displays (LCDs) due to their excellent photoalignment properties (Hegde et al., 2013).

Molecular Structure and Spectroscopy

The molecular structure and spectroscopic data of a related compound, 4-Methoxy-{2-[3-(4-chlorophenyl)-5-(4-(propane-2-yl) phenyl)-4, 5-dihydro-1H-pyrazol-1-yl]- 1, 3-thiazol-4-yl}phenol, were investigated. This research involved density functional theory (DFT) calculations and spectroscopic studies, offering insights into the properties of similar phenolic compounds (Viji et al., 2020).

Chemotherapeutic Potential

A compound structurally related to 3-(Prop-1-en-2-yl)phenol, (E)-3-mesityl-1-(naphthalen-2-yl) prop-2-en-1-one, was studied for its potential as a chemotherapeutic agent. The study involved synthesis, structural analysis, and predictions of anti-diabetic activity, highlighting the medical applications of such compounds (Barakat et al., 2015).

Enhanced Emission Properties

Research on triphenylamine-propenone derivatives, including a compound similar to 3-(Prop-1-en-2-yl)phenol, revealed their potential in developing materials with color tunability and efficient emission in solid states. These compounds showed solvent polarity-dependent emission and aggregation-induced enhanced emission (AIEE), making them useful in material sciences (Liang et al., 2015).

Synthesis of 2-(Phenylthio)phenols

A study explored the synthesis of 2-(phenylthio)phenols from simple phenols, including derivatives of 3-(Prop-1-en-2-yl)phenol. This was achieved through tandem copper(I)-catalyzed C-S coupling/C-H functionalization, showcasing an innovative approach in organic synthesis (Xu et al., 2010).

Structural and Spectral Investigations

Research on a compound structurally similar to 3-(Prop-1-en-2-yl)phenol, 3-(3-hydroxyphenyl)-1-(1H-pyrrol-2-yl)prop-2-en-1-one, was conducted for its potential as an anti-MRSA candidate. The study provided insights into its crystal structure and intermolecular interactions, indicating its significance in pharmaceutical research (Ismail et al., 2023).

Safety And Hazards

“3-(Prop-1-en-2-yl)phenol” may cause an allergic skin reaction. It is also identified as harmful if swallowed, harmful in contact with skin, causes serious eye irritation, harmful if inhaled, causes skin irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment and ensure adequate ventilation when handling this substance .

properties

IUPAC Name

3-prop-1-en-2-ylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O/c1-7(2)8-4-3-5-9(10)6-8/h3-6,10H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REWLXMVGEZMKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10543190
Record name 3-(Prop-1-en-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Prop-1-en-2-yl)phenol

CAS RN

51985-06-9
Record name 3-(Prop-1-en-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10543190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
W Hou, Y Huang, X Liu - Catalysis Letters, 2020 - Springer
In this study, the ZIF-67 catalyst is synthesized by reaction of cobalt nitrate hexahydrate with 2-methylimidazole at room temperature. The ZIF-67 catalyst shows excellent efficiency for …
Number of citations: 25 link.springer.com
B Yang, Z Lu - pstorage-acs-6854636.s3 …
THF and toluene were distilled from sodium benzophenone ketyl prior to use DCM, NEt3 and iPr2NEt were distilled from calcium hydride. Ethanol was used directly. Unless otherwise …
H Lu, G Zhu, T Tang, Z Ma, Q Chen, Z Chen - Iscience, 2019 - cell.com
C2, C3-disubstituted indole is one of the most frequently encountered motifs in bioactive alkaloids and medicinal chemistry. Thus, developing novel, concise, and efficient access to it is …
Number of citations: 7 www.cell.com
NJ McAlpine - 2018 - search.proquest.com
Transition-metal catalyzed cross-coupling has, in many ways, revolutionized synthetic chemistry by providing streamlined syntheses using highly modular building blocks. Despite the …
Number of citations: 2 search.proquest.com
C Regmi, D Dhakal, SW Lee - Nanotechnology, 2018 - iopscience.iop.org
An Ag-loaded BiVO 4 visible-light-driven photocatalyst was synthesized by the microwave hydrothermal method followed by photodeposition. The photocatalytic performance of the …
Number of citations: 79 iopscience.iop.org

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